molecular formula C8H8O4 B231827 Dehydroacetic acid CAS No. 16807-48-0

Dehydroacetic acid

Cat. No.: B231827
CAS No.: 16807-48-0
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Preparation Methods

Dehydroacetic acid can be synthesized through various methods:

Chemical Reactions Analysis

Dehydroacetic acid undergoes various chemical reactions:

Properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
Source PubChem
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Record name Dehydroacetic acid
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Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
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Flash Point

157 °C; 315 °F (OPEN CUP)
Record name DEHYDROACETIC ACID
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
Record name DEHYDROACETIC ACID
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Vapor Density

5.8 (AIR= 1)
Record name DEHYDROACETIC ACID
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Vapor Pressure

1.9 MM HG AT 100 °C
Record name DEHYDROACETIC ACID
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Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS No.

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Record name DEHYDROACETIC ACID
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Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Record name 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name DEHYDROACETIC ACID
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Melting Point

109-111 °C (SUBLIMES)
Record name DEHYDROACETIC ACID
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Synthesis routes and methods

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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